![molecular formula C16H13Br2N3O3 B1683308 WHI-P97 CAS No. 211555-05-4](/img/structure/B1683308.png)
WHI-P97
描述
WHI-P97 是一种经过合理设计的强效 Janus 激酶 3 (JAK-3) 抑制剂。 它以其抑制 5-脂氧合酶从核质转运到核膜的能力而闻名,从而阻止 5-脂氧合酶依赖的 leukotriene 合成 。 该化合物在动物模型中预防过敏性哮喘方面显示出巨大潜力 .
准备方法
WHI-P97 可以通过一系列化学反应合成,这些反应涉及将溴原子和羟基引入喹唑啉骨架。合成路线通常包括以下步骤:
喹唑啉核的形成: 这涉及适当的苯胺衍生物与甲酰胺或甲酸的缩合。
溴化: 在苯环上的特定位置引入溴原子。
羟基化: 将羟基引入苯环。
化学反应分析
WHI-P97 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可以改变分子上的溴原子或其他官能团。
取代: 可以进行各种取代反应,将不同的官能团引入喹唑啉骨架。
这些反应中常用的试剂包括溴、羟基化剂和各种催化剂。 这些反应形成的主要产物通常是具有修饰官能团的 this compound 衍生物 .
科学研究应用
Allergic Asthma
Research indicates that WHI-P97 has significant potential in treating allergic asthma. In preclinical models, administration of this compound resulted in:
- Reduction of Airway Hyper-responsiveness : In ovalbumin-sensitized mice, this compound treatment prevented airway hyper-responsiveness to methacholine in a dose-dependent manner.
- Inhibition of Eosinophil Recruitment : The compound also inhibited eosinophil accumulation in the airway lumen following allergen exposure, suggesting its role in mitigating inflammatory responses associated with asthma .
Other Inflammatory Conditions
This compound is being investigated for its broader implications in treating various inflammatory conditions due to its ability to modulate immune responses through JAK-3 inhibition. This includes potential applications in rheumatoid arthritis and other autoimmune diseases where JAK-3 plays a critical role .
Biological Research Applications
This compound serves as a valuable tool compound in biological research:
- Studying JAK-3 Pathways : Researchers utilize this compound to elucidate the role of JAK-3 in cellular signaling pathways and immune responses, providing insights into how inhibiting this kinase can alter disease processes.
- Investigating Leukotriene Synthesis : It is employed to understand the mechanisms underlying leukotriene production and its implications in various pathologies, enhancing our knowledge of inflammatory mediators .
Safety and Tolerability
In toxicity studies, this compound demonstrated a favorable safety profile with no observed toxicity at doses ranging from 5 µg/kg to 50 mg/kg in mouse models. The compound was well tolerated, indicating its potential for clinical use without significant adverse effects .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Preclinical Model of Asthma | This compound reduced airway hyper-responsiveness and eosinophil recruitment | Supports use in asthma treatment |
In vitro Studies on JAK-3 | Inhibition led to altered immune signaling pathways | Provides a basis for further research into autoimmune diseases |
Safety Trials | No toxicity observed at therapeutic doses | Indicates potential for clinical application |
作用机制
WHI-P97 通过选择性抑制 Janus 激酶 3 发挥其作用。这种抑制阻止了 5-脂氧合酶从核质转运到核膜,从而阻止了 leukotriene 的合成,leukotriene 是炎症介质。 This compound 的分子靶标包括 Janus 激酶 3 和 5-脂氧合酶 .
相似化合物的比较
WHI-P97 在特异性抑制 Janus 激酶 3 方面是独一无二的。类似的化合物包括:
WHI-P131: 另一种具有类似喹唑啉骨架的强效 Janus 激酶 3 抑制剂。
WHI-P154: this compound 的衍生物,具有额外的溴原子和羟基。
WHI-P79: 一种相关的化合物,在苯环上的取代模式不同.
这些化合物与 this compound 具有结构相似性,但其特定官能团和抑制活性不同。
生物活性
WHI-P97, also known as p97 or VCP (valosin-containing protein), is a crucial ATPase involved in various cellular processes, including protein degradation, cell cycle regulation, and autophagy. Its biological significance has made it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
This compound operates primarily as a chaperone protein that facilitates the extraction of misfolded proteins from the endoplasmic reticulum (ER) for proteasomal degradation. It is involved in several critical cellular pathways:
- Endoplasmic Reticulum-Associated Degradation (ERAD) : this compound plays a vital role in retrotranslocating misfolded proteins from the ER to the cytosol for degradation by the proteasome .
- Mitochondrial-Associated Degradation (MAD) : Similar to ERAD, this pathway involves the removal of damaged mitochondrial proteins .
- Cell Cycle Regulation : this compound is implicated in regulating various phases of the cell cycle, influencing cellular proliferation and apoptosis .
Table 1: Key Functions of this compound
Function | Description |
---|---|
Protein Quality Control | Facilitates degradation of misfolded proteins via ERAD and MAD pathways. |
Cell Cycle Regulation | Modulates progression through different phases of the cell cycle. |
Autophagy | Involved in the selective degradation of cellular components. |
Transcription Factor Regulation | Influences the activity of various transcription factors critical for cell function. |
Cancer Treatment
Recent studies have highlighted this compound's potential in cancer therapy. For instance, research demonstrated that inhibiting p97 with compounds like EerI can restore levels of tumor suppressor proteins such as p53 and NFκB, leading to increased apoptosis in cancer cells .
Case Study: Synergistic Effects with Proteasome Inhibitors
A significant finding involved the combination of this compound inhibitors with proteasome inhibitors like bortezomib. This combination was shown to induce ER stress-mediated apoptosis in cervical cancer cells by upregulating pro-apoptotic proteins . The synergy between these compounds enhances their efficacy, suggesting a promising avenue for cancer treatment.
Neurodegenerative Disorders
This compound has also been studied in the context of neurodegenerative diseases. Its role in facilitating the degradation of misfolded proteins links it to conditions like Alzheimer's and frontotemporal dementia. Research indicates that mutations in p97 can lead to pathological protein accumulation, exacerbating these diseases .
Case Study: Inclusion Body Myopathy with Paget Disease and Frontotemporal Dementia (IBMPFD)
A study explored how mutations in p97 contribute to IBMPFD, characterized by muscle degeneration and cognitive decline. The research highlighted that altered p97 function leads to impaired protein degradation pathways, resulting in toxic aggregate formation within cells .
Table 2: Summary of Research Findings on this compound
Study Focus | Findings |
---|---|
Cancer Treatment | Inhibition restores p53/NFκB; induces apoptosis via ER stress pathways. |
Neurodegenerative Disorders | Mutations lead to impaired degradation; associated with toxic aggregates. |
属性
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXQRVVNQMZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274408 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-05-4 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。